molecular formula C18H16FN3O3 B2375169 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide CAS No. 1017507-47-9

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B2375169
CAS No.: 1017507-47-9
M. Wt: 341.342
InChI Key: USVLAMLIUFJYCI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-fluorophenoxy)benzoic acid: This intermediate can be synthesized through the reaction of 2-fluorophenol with a suitable benzoic acid derivative under acidic conditions.

    Formation of 5-(3-methylphenyl)-1,2,4-oxadiazole: This step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of benzodiazepine receptors, thereby exerting its effects on the central nervous system . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to interact with benzodiazepine receptors and other molecular targets makes it a compound of interest in medicinal chemistry and pharmacology.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a derivative of oxadiazole known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticonvulsant and antibacterial properties.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For the specific compound , the synthesis may include the following general steps:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the 2-fluorophenoxy and 3-methylphenyl groups can be performed using electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

Anticonvulsant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticonvulsant properties. For instance, a related study demonstrated that certain 2-substituted oxadiazoles showed considerable activity in both Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models. The mechanism of action appears to involve modulation of benzodiazepine receptors and other pathways .

Table 1: Anticonvulsant Activity of Related Oxadiazole Compounds

CompoundModel TestedActivity LevelMechanism
Compound APTZHighBenzodiazepine receptor modulation
Compound BMESModerateUnknown mechanisms
This compoundTBDTBDTBD

Antibacterial Activity

Another significant aspect of this compound's biological profile is its antibacterial activity. In studies assessing similar compounds, notable antibacterial effects were observed against various strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µM)
5aStaphylococcus aureus8.34 ± 0.55
5gEscherichia coli8.97 ± 0.12
5pPseudomonas aeruginosa8.65 ± 0.57

Case Studies

Several studies have highlighted the promising biological activities associated with oxadiazole derivatives:

  • Anticonvulsant Study : A study published in PubMed evaluated a series of new oxadiazole derivatives for their anticonvulsant effects, revealing that certain compounds showed significant activity in both PTZ and MES models. The research indicated potential pathways through which these compounds exert their effects .
  • Antibacterial Evaluation : Another study focused on synthesizing various propanamides, including those with oxadiazole structures, demonstrated effective antibacterial properties against multiple bacterial strains. The results suggested that these compounds could serve as potential candidates for new antibiotic therapies .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11-6-5-7-13(10-11)17-21-18(22-25-17)20-16(23)12(2)24-15-9-4-3-8-14(15)19/h3-10,12H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVLAMLIUFJYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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